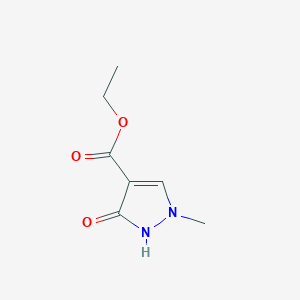
1-Benzyl-3-phenoxypiperidine
Vue d'ensemble
Description
1-Benzyl-3-phenoxypiperidine is a compound with the molecular formula C18H21NO . It is used as a reactant for the synthesis of muscarinic M3 selective antagonists, Rho kinase inhibitors, and piperidine derivatives for investigations into α-adrenoreceptor direct activation .
Molecular Structure Analysis
The molecular weight of 1-Benzyl-3-phenoxypiperidine is 267.37 . The InChI code for this compound is 1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 .Physical And Chemical Properties Analysis
1-Benzyl-3-phenoxypiperidine is a solid or liquid at room temperature .Applications De Recherche Scientifique
Histamine H3 Antagonists
- Research shows that compounds containing a 4-phenoxypiperidine core, similar to 1-Benzyl-3-phenoxypiperidine, are potent histamine H3 antagonists. These compounds, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, have shown efficacy in a rat EEG model of wakefulness, indicating potential applications in wakefulness and sleep disorders (Dvorak et al., 2005).
Dopamine D4 Receptor Antagonists
- Another research focus is the development of selective dopamine D4 receptor antagonists. Phenoxypiperidine derivatives, like 1-Benzyl-3-phenoxypiperidine, have been identified as selective ligands for this receptor. Structural modifications to these compounds have resulted in increased potency, indicating their relevance in neurological research (Wright et al., 1997).
NMDA Receptor Antagonists
- The study of NMDA receptor antagonists has included the synthesis and biological evaluation of 1-(heteroarylalkynyl)-4-benzylpiperidines. These compounds, including 4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol, have shown potential in Parkinson's disease models, indicating their importance in neurodegenerative disease research (Wright et al., 2001).
Synthesis and Chemical Reactions
- Research on the synthesis of related compounds includes the development of convenient routes to 1-Benzyl 3-aminopyrrolidine and 3-aminopiperidine, which are key intermediates in the synthesis of various pharmacologically active compounds (Jean et al., 2001).
Radical Interactions with Water
- Studies on the interactions of benzyl radical (similar to the 1-benzyl group in 1-Benzyl-3-phenoxypiperidine) with water using density functional theory provide insights into the chemical behavior of these compounds in aqueous environments (Crespo-Otero et al., 2013).
Antitumor Therapeutics
- The development of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors highlights their potential in cancer research. These compounds have shown inhibitory activity against LSD1 in vitro and have been effective in inhibiting the migration of colon and lung cancer cells (Xi et al., 2018).
Safety And Hazards
Orientations Futures
While specific future directions for 1-Benzyl-3-phenoxypiperidine are not available in the retrieved data, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-benzyl-3-phenoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJBWZQGCAPMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599805 | |
| Record name | 1-Benzyl-3-phenoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-phenoxypiperidine | |
CAS RN |
136421-63-1 | |
| Record name | 1-Benzyl-3-phenoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)



![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)